![molecular formula C12H13NO3 B1427241 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid CAS No. 1304787-78-7](/img/structure/B1427241.png)
1-(2-methoxyethyl)-1H-indole-6-carboxylic acid
Overview
Description
1-(2-methoxyethyl)-1H-indole-6-carboxylic acid, also known as MEICA, is a chemical compound that has been studied extensively for its potential use in scientific research. MEICA is a derivative of indole, a naturally occurring compound found in many plants and animals. The synthesis of MEICA is complex and involves several steps, but the compound has shown promise in a variety of research applications.
Scientific Research Applications
Synthesis of Novel Compounds
- Indole derivatives like 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid are used in the synthesis of novel compounds. For example, researchers synthesized indole-benzimidazole derivatives using similar indole carboxylic acids (Wang et al., 2016).
Catalyzed Selective Coupling
- This chemical has been utilized in Rh(III)-catalyzed selective coupling processes. Such couplings are significant for creating diverse product formations, as demonstrated in the selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids (Zheng, Zhang, & Cui, 2014).
Facilitation of Regioselective Synthesis
- The compound aids in the regioselective synthesis of derivatives, such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which is crucial in the formation of anti-inflammatory compounds like Herdmanine D (Sharma et al., 2020).
Spectroscopic Exploration
- In spectroscopic studies, derivatives of 1-(2-methoxyethyl)-1H-indole-6-carboxylic acid have been explored for their fluorescence properties, contributing to the development of fluorescent probes (Mitra et al., 2013).
Computational Studies
- The compound is used in computational studies, like the investigation of its derivatives for understanding molecular reactivity and properties through spectroscopic profiling and computational methods (Almutairi et al., 2017).
Investigation of Antioxidant Properties
- Research on 6-methoxytetrahydro-β-carbolines, derivatives of such indole compounds, has been conducted to explore their antioxidant properties. This kind of research is crucial for developing new antioxidants (Goh et al., 2015).
Synthesis of Constrained Derivatives
- The compound has been used in the synthesis of constrained tryptophan derivatives, important in peptide and peptoid conformation studies (Horwell et al., 1994).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of this compound are synthesized and evaluated for their potential as selective antagonists in various receptor interactions (Baron et al., 2005).
Vibrational Spectroscopic Studies
- Vibrational spectroscopic studies of the compound and its metal complexes have been conducted to understand its structural and chemical properties (Morzyk-Ociepa, 2009).
properties
IUPAC Name |
1-(2-methoxyethyl)indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-2-3-10(12(14)15)8-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTYXENUURHVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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